Isobutyryl-CoA is a metabolite, a molecule involved in cellular metabolism. Researchers might use Isobutyryl-CoA lithium salt to study various metabolic pathways, including those related to branched-chain amino acid metabolism. By observing its interactions with enzymes and other molecules, scientists can gain insights into the mechanisms of these pathways and their potential roles in health and disease.
Isobutyryl-CoA can interact with specific enzymes involved in metabolism. Studying these interactions can help researchers understand the function and regulation of these enzymes. This knowledge may be valuable in developing new drugs or therapeutic strategies targeting these enzymes for various diseases.
Isobutyryl-CoA might play a role in cellular signaling pathways. Researchers could investigate its potential involvement in specific signaling cascades and how it might influence cellular processes like proliferation, differentiation, or survival. Understanding these roles could be crucial in unraveling the mechanisms of various diseases and developing new therapeutic approaches.
Isobutyryl coenzyme A lithium salt is a biochemical compound recognized for its role as an acyl group carrier in various metabolic pathways. It is the lithium salt form of isobutyryl coenzyme A, which is a short-chain branched acyl-CoA derivative. The molecular formula of isobutyryl coenzyme A lithium salt is C25H42LiN7O17P3S, and it has a molecular weight of approximately 837.62 g/mol (free acid basis) . This compound is essential in the metabolism of fatty acids and plays a critical role in the biosynthesis of various biomolecules.
Isobutyryl coenzyme A lithium salt exhibits significant biological activity, particularly in metabolic pathways associated with fatty acid metabolism. As a metabolite, it plays a role in energy production through the degradation of branched-chain amino acids and fatty acids. Its involvement in the metabolic pathways highlights its importance in maintaining cellular energy homeostasis and supporting various physiological functions . Additionally, this compound may influence signaling pathways related to lipid metabolism and energy balance.
Isobutyryl coenzyme A lithium salt has several applications in biochemical research and industry. It serves as a substrate for enzyme assays that study metabolic pathways involving branched-chain amino acids and fatty acids. Additionally, it can be utilized in drug development and metabolic engineering to explore pathways related to energy metabolism and lipid synthesis . Its role as an acyl group carrier makes it valuable in studies focused on enzymatic reactions and metabolic flux analysis.
Studies on isobutyryl coenzyme A lithium salt have revealed its interactions with various enzymes involved in metabolic processes. For instance, it serves as a substrate for isobutyryl-CoA dehydrogenase, which catalyzes its conversion during valine catabolism. Interaction studies often focus on enzyme kinetics and binding affinities to elucidate how this compound influences metabolic pathways . Understanding these interactions can provide insights into metabolic disorders associated with branched-chain amino acid metabolism.
Isobutyryl coenzyme A lithium salt shares structural similarities with other acyl-CoA derivatives but possesses unique characteristics that differentiate it from them. Below are some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Acetyl coenzyme A | Short-chain acyl-CoA | Central role in fatty acid synthesis |
Propionyl coenzyme A | Short-chain acyl-CoA | Involved in propionate metabolism |
Butyryl coenzyme A | Short-chain acyl-CoA | Key player in butyrate metabolism |
Valeryl coenzyme A | Short-chain acyl-CoA | Participates in valine catabolism |
Isobutyryl coenzyme A lithium salt is unique due to its branched structure, which influences its reactivity and interactions within metabolic pathways. Its specific role as a substrate for unique enzymes further distinguishes it from other acyl-CoA derivatives .
Isobutyryl coenzyme A mutase represents a paradigmatic example of adenosylcobalamin-dependent radical enzymes that catalyze challenging carbon skeleton rearrangements [1]. The enzyme catalyzes the reversible interconversion of isobutyryl coenzyme A to normal-butyryl coenzyme A through a sophisticated radical-based mechanism that exemplifies the remarkable catalytic potential of coenzyme B12-dependent chemistry [2].
The catalytic mechanism initiates with the homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin, generating a 5'-deoxyadenosyl radical and cob(II)alamin [1] [2]. This homolytic dissociation represents the rate-limiting step in the catalytic cycle and requires precise coordination between the enzyme active site architecture and the coenzyme binding domain [3]. The 5'-deoxyadenosyl radical subsequently abstracts a hydrogen atom from the substrate carbon adjacent to the thioester carbonyl group, forming a substrate radical intermediate [1] [2].
The substrate radical undergoes a 1,2-rearrangement wherein the carbonyl coenzyme A substituent and a hydrogen atom on neighboring carbon atoms exchange positions [1]. This rearrangement is facilitated by the enzyme's ability to stabilize the radical intermediate through precise positioning within the active site cavity. The mechanism concludes with hydrogen atom transfer from 5'-deoxyadenosine back to the rearranged substrate radical, regenerating the 5'-deoxyadenosyl radical and releasing the product [1] [2].
The kinetic parameters of isobutyryl coenzyme A mutase reveal distinctive characteristics that distinguish it from other coenzyme B12-dependent enzymes [4]. Wild-type isobutyryl coenzyme A mutase exhibits Michaelis-Menten kinetics with Km values ranging from 50-100 μM for isobutyryl coenzyme A substrate, indicating moderate substrate affinity [4]. The catalytic turnover number (kcat) typically ranges from 0.5-2.0 s⁻¹, reflecting the energetically demanding nature of the radical rearrangement reaction [4].
The catalytic efficiency, expressed as kcat/Km, ranges from 1×10³ to 2×10⁴ M⁻¹s⁻¹, demonstrating the enzyme's specialized optimization for its native substrate [4]. Temperature optimization occurs between 25-37°C for mesophilic variants, with a pH optimum of 7.0-8.0 [4]. The enzyme displays strict substrate specificity for branched-chain acyl coenzyme A derivatives, with significantly reduced activity toward linear acyl coenzyme A substrates [3].
Substrate specificity determinants have been elucidated through structural analysis of enzyme-substrate complexes [3]. The active site architecture accommodates the branched methyl group of isobutyryl coenzyme A through a hydrophobic binding pocket formed by conserved amino acid residues [3]. The coenzyme A moiety is recognized through hydrogen bonding interactions with the enzyme's coenzyme A binding domain, ensuring precise substrate positioning relative to the adenosylcobalamin cofactor [3].
The structural architecture of isobutyryl coenzyme A mutase follows the characteristic organization of coenzyme B12-dependent enzymes, featuring a TIM barrel domain coupled with a Rossmann domain [3]. The enzyme exists as an α₂β₂ heterotetramer, with the large subunit (IcmA) containing the adenosylcobalamin binding site and the small subunit (IcmB) contributing to substrate binding and catalytic activity [1].
Crystal structures of isobutyryl coenzyme A mutase in complex with adenosylcobalamin and various acyl coenzyme A substrates have revealed the molecular basis for substrate recognition [3]. The adenosylcobalamin cofactor binds in the base-on configuration, with the dimethylbenzimidazole ligand coordinated to the cobalt center [3]. The substrate binding site is located approximately 12-15 Å from the cobalt center, requiring the 5'-deoxyadenosyl radical to traverse this distance to initiate hydrogen atom abstraction [3].
The enzyme active site contains several critical residues that contribute to substrate recognition and catalytic efficiency [3]. His254α serves as a key residue in the coenzyme binding domain, while Asp58α and Glu330α contribute to substrate positioning and stabilization of radical intermediates [3]. The substrate binding cavity exhibits a length of 12-15 Å, optimized for accommodating branched-chain acyl coenzyme A substrates [3].
A conformational change of the 5'-deoxyadenosyl group from C2'-endo to C3'-endo has been proposed to contribute to catalytic activation [3]. This conformational transition positions the 5'-deoxyadenosyl radical in optimal geometry for hydrogen atom abstraction from the substrate [3]. The enzyme's ability to precisely control the positioning of both substrate and cofactor represents a remarkable example of evolutionary optimization for radical chemistry [3].
Isobutyryl coenzyme A dehydrogenase catalyzes the dehydrogenation of isobutyryl coenzyme A to methacrylyl coenzyme A in the valine catabolic pathway [5] [6]. The enzyme belongs to the acyl coenzyme A dehydrogenase family and utilizes flavin adenine dinucleotide as a cofactor for the oxidation reaction [5]. The catalytic mechanism proceeds through a well-characterized two-step process involving reductive and oxidative half-reactions [7].
The reductive half-reaction initiates with substrate binding, which induces conformational changes that optimize the active site for catalysis [7]. The enzyme abstracts a proton from the α-carbon of isobutyryl coenzyme A through the catalytic base Glu376, while simultaneously transferring a hydride ion from the β-carbon to the flavin adenine dinucleotide cofactor [5] [7]. This concerted mechanism results in the formation of a charge-transfer complex between the enzyme-bound flavin and the enoyl coenzyme A product [7].
The oxidative half-reaction involves the transfer of reducing equivalents from the reduced flavin to electron-transferring flavoprotein, which serves as the physiological electron acceptor [7]. The interaction between isobutyryl coenzyme A dehydrogenase and electron-transferring flavoprotein occurs through specific protein-protein interactions that facilitate efficient electron transfer [7]. The methacrylyl coenzyme A product is subsequently released, completing the catalytic cycle [5].
Isobutyryl coenzyme A dehydrogenase exhibits structural and mechanistic similarities to other members of the acyl coenzyme A dehydrogenase family while displaying unique features that reflect its specialized substrate specificity [8] [9]. The enzyme forms a homotetramer with a molecular weight of approximately 172 kDa, consistent with other acyl coenzyme A dehydrogenases [8]. Each subunit contains the characteristic fold organization with an amino-terminal α-helical domain, a central β-strand domain, and a carboxyl-terminal α-helical domain [8].
The active site architecture of isobutyryl coenzyme A dehydrogenase is distinctive among acyl coenzyme A dehydrogenases due to its optimization for branched-chain substrates [8]. The substrate binding cavity is shorter and wider relative to short-chain acyl coenzyme A dehydrogenase, allowing optimal accommodation of the isobutyryl coenzyme A substrate [8]. The enzyme contains 13 cysteine residues, representing the highest number among characterized acyl coenzyme A dehydrogenases [8].
Kinetic analysis reveals that isobutyryl coenzyme A dehydrogenase exhibits superior catalytic efficiency compared to other acyl coenzyme A dehydrogenases when assayed with its cognate substrate [8]. The enzyme displays Km values of 5-15 μM for isobutyryl coenzyme A, indicating high substrate affinity [8]. The catalytic turnover number ranges from 15-25 s⁻¹, significantly higher than that observed for isobutyryl coenzyme A mutase [8]. The catalytic efficiency (kcat/Km) of 1×10⁶ to 3×10⁶ M⁻¹s⁻¹ demonstrates the enzyme's exceptional optimization for its physiological function [8].
Cross-reactivity studies have demonstrated that isobutyryl coenzyme A dehydrogenase exhibits some activity toward other branched-chain acyl coenzyme A substrates, although with reduced efficiency [5]. The enzyme shows limited activity toward short-chain acyl coenzyme A substrates, reflecting the structural constraints imposed by its substrate binding cavity [5]. This substrate specificity profile distinguishes isobutyryl coenzyme A dehydrogenase from medium-chain and long-chain acyl coenzyme A dehydrogenases, which preferentially utilize linear acyl coenzyme A substrates [9].
Acyl coenzyme A synthetases represent a crucial class of enzymes that catalyze the activation of carboxylic acids through the formation of acyl coenzyme A thioesters [10] [11]. These enzymes play a fundamental role in the biosynthesis of isobutyryl coenzyme A lithium salt from isobutyric acid and coenzyme A, utilizing adenosine triphosphate as the energy source for the thioesterification reaction [10]. The reaction mechanism proceeds through a two-step process involving the formation of an acyl-adenylate intermediate followed by nucleophilic attack by coenzyme A [10].
The first step involves the nucleophilic attack of the carboxylate group of isobutyric acid on the α-phosphate of adenosine triphosphate, resulting in the formation of isobutyryl-adenylate and pyrophosphate [10]. This reaction is facilitated by the presence of divalent metal ions, typically magnesium, which coordinate the nucleotide substrates and stabilize the transition state [10]. The acyl-adenylate intermediate remains bound to the enzyme through interactions with the adenosine triphosphate-binding domain [10].
The second step involves the displacement of adenosine monophosphate by the thiol group of coenzyme A, forming the isobutyryl coenzyme A product [10]. This nucleophilic substitution reaction proceeds with inversion of configuration at the phosphorus center and is facilitated by conformational changes in the enzyme that position coenzyme A in optimal geometry for nucleophilic attack [10]. The reaction exhibits high thermodynamic favorability due to the hydrolysis of the high-energy acyl-adenylate intermediate [10].
The kinetic parameters of acyl coenzyme A synthetases involved in isobutyryl coenzyme A synthesis exhibit Km values of 10-50 μM for isobutyric acid and similar values for coenzyme A and adenosine triphosphate [10]. The catalytic turnover numbers range from 5-15 s⁻¹, with catalytic efficiencies of 1×10⁵ to 5×10⁵ M⁻¹s⁻¹ [10]. The enzymes display optimal activity at pH 7.0-8.0 and temperatures of 25-37°C [10].
Transferase enzymes facilitate the transfer of acyl groups from isobutyryl coenzyme A to various acceptor molecules, representing important metabolic reactions that utilize the activated thioester bond [12]. These reactions occur through diverse mechanisms depending on the specific transferase involved and the nature of the acyl acceptor [12]. The transferase-catalyzed reactions play crucial roles in both anabolic and catabolic pathways involving branched-chain acyl coenzyme A derivatives [12].
Acyl transferases that utilize isobutyryl coenzyme A as a substrate employ a ping-pong mechanism involving the formation of a covalent enzyme-acyl intermediate [12]. The reaction initiates with the nucleophilic attack of an active site residue, typically a cysteine or serine, on the carbonyl carbon of isobutyryl coenzyme A [12]. This results in the formation of a tetrahedral intermediate that collapses to release coenzyme A and form the covalent enzyme-acyl intermediate [12].
The second half of the reaction involves the nucleophilic attack of the acceptor molecule on the acyl-enzyme intermediate, resulting in the transfer of the isobutyryl group to the acceptor and regeneration of the free enzyme [12]. The kinetics of these reactions are characterized by the formation of two distinct Michaelis-Menten complexes, one with each substrate [12]. The overall reaction rate is determined by the slower of the two individual steps [12].
Specific examples of transferase-catalyzed reactions include the transfer of the isobutyryl group to carnitine by carnitine acyltransferases, facilitating the transport of branched-chain acyl groups across mitochondrial membranes [12]. These reactions are essential for the regulation of branched-chain amino acid metabolism and the compartmentalization of metabolic pathways [12]. The transferase reactions exhibit high specificity for their respective acyl and acceptor substrates, ensuring the fidelity of metabolic flux through branched-chain pathways [12].